molecular formula C9H4BrF3O2 B13559655 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione

1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione

Cat. No.: B13559655
M. Wt: 281.03 g/mol
InChI Key: MRBJSYCPVXUABQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and three fluorine atoms attached to a propane-1,2-dione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of bromine and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H4BrF3O2

Molecular Weight

281.03 g/mol

IUPAC Name

1-(4-bromophenyl)-3,3,3-trifluoropropane-1,2-dione

InChI

InChI=1S/C9H4BrF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H

InChI Key

MRBJSYCPVXUABQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Br

Origin of Product

United States

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